N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a triazole ring, a chromene moiety, and a pyridine ring
Mechanism of Action
Target of Action
The compound “N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide” contains a 1,2,4-triazole ring, which is known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Without specific information on this compound, it’s challenging to accurately predict the biochemical pathways it might affect. Many compounds with a 1,2,4-triazole ring are known to interfere with various enzymatic processes, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of a 1,2,4-triazole ring could potentially enhance the compound’s bioavailability, as this moiety is often associated with good absorption and distribution characteristics .
Result of Action
Given the broad range of activities associated with 1,2,4-triazole-containing compounds, it could potentially have a variety of effects depending on the specific biological targets it interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole.
Formation of the Chromene Moiety: The chromene ring can be synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the chromene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and chromene moieties.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but can include oxidized derivatives, reduced triazole rings, and substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide: is similar to other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Chromene derivatives: Compounds like coumarin and chromone share the chromene moiety and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c28-20(17-12-14-4-1-2-6-18(14)31-21(17)29)24-10-11-26-22(30)27(16-7-8-16)19(25-26)15-5-3-9-23-13-15/h1-6,9,12-13,16H,7-8,10-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZOAQCFINZCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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